N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholino group, an oxoethyl group, and an imidazolidine carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-morpholino-2-oxoethyl)aniline with an appropriate imidazolidine derivative under controlled conditions. The reaction often requires the use of solvents such as toluene and catalysts like ytterbium (III) triflate to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and higher throughput. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholino and oxoethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and antinociceptive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. It can modulate the activity of voltage-gated sodium and calcium channels, as well as GABA transporters, which are crucial in its anticonvulsant and antinociceptive effects . The compound’s structure allows it to fit into the active sites of these targets, altering their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-morpholino-2-oxoethyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide
Uniqueness
N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c21-14(19-7-9-24-10-8-19)11-12-1-3-13(4-2-12)18-16(23)20-6-5-17-15(20)22/h1-4H,5-11H2,(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLPKXDBSRATBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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